molecular formula C15H16N2O4 B2760765 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide CAS No. 1396791-27-7

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

Cat. No.: B2760765
CAS No.: 1396791-27-7
M. Wt: 288.303
InChI Key: XBLCQTBRDMNEDO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of furan-2-carbaldehyde with a suitable amine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid derivatives
  • Phenyl oxalamides
  • Hydroxypropyl amides

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide is unique due to its combination of a furan ring, hydroxypropyl group, and phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCQTBRDMNEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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